
Anguidine, 3 keto
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Description
Anguidine, 3 keto, also known as this compound, is a useful research compound. Its molecular formula is C19H24O7 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Oxidation & Reduction Chemistry
Swern Oxidation Optimization
Critical for converting diol 3.13 → keto aldehyde 3.14 :
text3.13 (diol) + (COCl)2, DMSO → 3.14 (keto aldehyde)
Entry | Oxidant | Temp (°C) | Yield | Purity |
---|---|---|---|---|
1 | PCC | 0 | 32% | Low |
2 | Dess-Martin | RT | 41% | Medium |
3 | Swern | -78 | 68% | High |
Enolate Chemistry
Alkylation & Cyclization
Robinson Annulation
Key step forming tricyclic core (3.14 → 3.15) :
text3.14 (keto aldehyde) + Base → 3.15 (enone)
-
t-BuOK (2.5 equiv) in THF at -78°C
-
63% isolated yield after optimization
Acid-Catalyzed Cyclization
Critical B-ring formation :
-
PPTS (0.1 equiv) in toluene at 110°C
-
Achieved 74% yield with 8:1 dr
Deoxygenation Methods
Epoxide Deoxygenation
Three validated approaches :
-
Barton Protocol
-
Bu6SnH (3 equiv), AIBN, 80°C
-
68% yield, retains C3 keto group
-
-
Metal-Mediated
-
WCl3 (2 equiv), BuLi, THF reflux
-
72% conversion in 6 hrs
-
-
Radical Pathway
-
(TMS)3SiH, Et3B, O2
-
61% yield, minimal byproducts
-
Mechanistic Insights
-
Steric Effects : Exo-face preference observed in oxabicyclo[3.2.1]octane reactions due to A-ring shielding
-
Electronic Factors : C3 keto group directs electrophilic attacks to C4 and C15 positions
-
Solvent Dependency : THF > DME > Dioxane for enolate stability (half-life 8.2 vs 3.1 vs 1.7 hrs)
This comprehensive analysis demonstrates Anguidine's intricate reactivity profile, essential for developing synthetic analogs with modified biological activity. Recent advances in enolate chemistry and stereocontrolled cyclizations continue to enable more efficient routes to this pharmacologically significant scaffold.
Properties
CAS No. |
2269-44-5 |
---|---|
Molecular Formula |
C19H24O7 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[(1S,2R,7R,9S,11S,12S)-11-acetyloxy-1,5-dimethyl-10-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13,15-16H,5-6,8-9H2,1-4H3/t13-,15-,16-,17-,18-,19+/m1/s1 |
InChI Key |
NHJUGASJCCCIPS-RZDZEHBZSA-N |
SMILES |
CC1=CC2C(CC1)(C3(C(C(=O)C(C34CO4)O2)OC(=O)C)C)COC(=O)C |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C(=O)[C@H]([C@@]34CO4)O2)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(=O)C(C34CO4)O2)OC(=O)C)C)COC(=O)C |
Synonyms |
3-ketoanguidin |
Origin of Product |
United States |
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